molecular formula C20H23ClN2O3S B296189 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide

カタログ番号 B296189
分子量: 406.9 g/mol
InChIキー: GABYSTARTIZKSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the survival and proliferation of B-cell malignancies.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to the activation of various signaling pathways that promote cell survival and proliferation. 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It has also been shown to inhibit the activation of primary human B cells and reduce the production of cytokines such as IL-6 and TNFα. In addition, 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have minimal off-target effects and is well-tolerated in animal models.

実験室実験の利点と制限

One of the major advantages of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is its high potency and specificity for BTK. This makes it an attractive candidate for combination therapy with other targeted agents. However, one limitation of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the long-term effects of BTK inhibition on normal B-cell function are not fully understood and require further investigation.

将来の方向性

There are several potential future directions for the development of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the evaluation of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the investigation of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Finally, the development of more potent and soluble BTK inhibitors may improve the efficacy and tolerability of this class of agents.

合成法

The synthesis of 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 3,4-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. The resulting sulfonamide is then reacted with piperidine-1-carboxylic acid to form the piperidine derivative. Finally, the chloro group is introduced by reacting the piperidine derivative with thionyl chloride. The resulting product is purified through column chromatography to obtain 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide in high purity.

科学的研究の応用

2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell viability and induction of apoptosis in cancer cells. 2-chloro-N-(3,4-dimethylphenyl)-5-(1-piperidinylcarbonyl)benzenesulfonamide has also been evaluated in combination with other targeted therapies, such as PI3K inhibitors and BCL-2 inhibitors, and has shown promising results in overcoming resistance to these agents.

特性

分子式

C20H23ClN2O3S

分子量

406.9 g/mol

IUPAC名

2-chloro-N-(3,4-dimethylphenyl)-5-(piperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H23ClN2O3S/c1-14-6-8-17(12-15(14)2)22-27(25,26)19-13-16(7-9-18(19)21)20(24)23-10-4-3-5-11-23/h6-9,12-13,22H,3-5,10-11H2,1-2H3

InChIキー

GABYSTARTIZKSK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl)C

正規SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCC3)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。